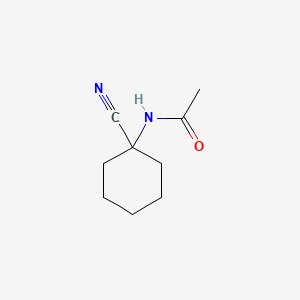

N-(1-シアノシクロヘキシル)アセトアミド

説明

N-(1-Cyanocyclohexyl)acetamide, also known as NCCA, is a widely used organic compound in scientific research. It is a colorless, crystalline solid that is soluble in water and alcohols. NCCA is used in a variety of applications, including synthesis, drug development, and biological research.

科学的研究の応用

ヘテロ環状化合物の合成

N-(1-シアノシクロヘキシル)アセトアミドは、様々なヘテロ環状化合物の合成における前駆体として役立ちます。 そのシアノ基とアセトアミド基は反応性部位であり、環化反応を起こして多様なヘテロ環骨格を形成することができます。これらの骨格は、しばしば生物活性分子中に見られます .

生物活性研究

この化合物は、その潜在的な生物活性に関する研究の対象となっています。 N-(1-シアノシクロヘキシル)アセトアミドが属するシアノアセトアミドの誘導体は、抗菌、抗炎症、抗癌など、その治療特性により注目を集めています .

化学療法剤開発

研究者らは、新しい化学療法剤の開発におけるN-(1-シアノシクロヘキシル)アセトアミドの使用を検討しています。 様々な有機ヘテロ環を形成する能力により、抗癌特性を持つ可能性のある化合物を創出するための貴重な足場となっています .

有機合成

有機化学では、N-(1-シアノシクロヘキシル)アセトアミドは、より複雑な有機分子の合成における構成ブロックとして使用されます。 その反応性により、様々な縮合反応や置換反応が可能となり、幅広い合成化合物を生成することができます .

分析化学

N-(1-シアノシクロヘキシル)アセトアミドは、その明確に定義された物理的および化学的特性により、分析化学において標準または試薬として使用され、他の物質の同定または定量を行うことができます .

作用機序

- It’s essential to note that cyanoacetamide derivatives are considered privileged structures due to their utility in heterocyclic synthesis and diverse biological activities . Therefore, we’ll discuss potential targets based on related compounds.

Target of Action

Biochemical Pathways

Safety and Hazards

将来の方向性

“N-(1-Cyanocyclohexyl)acetamide” and its derivatives have potential in evolving better chemotherapeutic agents . They are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . The main objective of future research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles .

生化学分析

Biochemical Properties

N-(1-Cyanocyclohexyl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of N-(1-Cyanocyclohexyl)acetamide to the active sites of these enzymes . Additionally, it may interact with transport proteins, affecting the transport of other molecules across cellular membranes.

Cellular Effects

N-(1-Cyanocyclohexyl)acetamide has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, in certain cell lines, N-(1-Cyanocyclohexyl)acetamide has been shown to inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and division . Furthermore, it can affect the expression of genes involved in metabolic processes, leading to changes in the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of N-(1-Cyanocyclohexyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, N-(1-Cyanocyclohexyl)acetamide binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to a cascade of effects, ultimately altering cellular functions. Additionally, N-(1-Cyanocyclohexyl)acetamide can modulate the expression of specific genes by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-Cyanocyclohexyl)acetamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-(1-Cyanocyclohexyl)acetamide remains stable under standard laboratory conditions for extended periods . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to N-(1-Cyanocyclohexyl)acetamide in in vitro or in vivo studies has revealed sustained inhibition of certain cellular processes, indicating its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of N-(1-Cyanocyclohexyl)acetamide vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, N-(1-Cyanocyclohexyl)acetamide can induce toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a specific dosage level triggers a marked change in the compound’s impact on biological systems.

Metabolic Pathways

N-(1-Cyanocyclohexyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within cells. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of N-(1-Cyanocyclohexyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, N-(1-Cyanocyclohexyl)acetamide may be transported into cells via active transport mechanisms, where it can accumulate in the cytoplasm or other organelles . This distribution pattern is crucial for its biochemical activity and effects on cellular processes.

Subcellular Localization

N-(1-Cyanocyclohexyl)acetamide exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, N-(1-Cyanocyclohexyl)acetamide may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular targeting is essential for understanding the precise mechanisms through which N-(1-Cyanocyclohexyl)acetamide exerts its biochemical effects.

特性

IUPAC Name |

N-(1-cyanocyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8(12)11-9(7-10)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKUYXOMJJUMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196542 | |

| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4550-68-9 | |

| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004550689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)